2-Acetyl-5-methylfuran

Catalog No.
S589541
CAS No.
1193-79-9
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-5-methylfuran

CAS Number

1193-79-9

Product Name

2-Acetyl-5-methylfuran

IUPAC Name

1-(5-methylfuran-2-yl)ethanone

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3

InChI Key

KEFJLCGVTHRGAH-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)C

Solubility

Slightly soluble in water; Soluble in corn oil
Soluble (in ethanol)

Synonyms

5-methyl-2-furylmethylketone

Canonical SMILES

CC1=CC=C(O1)C(=O)C

2-Acetyl-5-methylfuran (2-AMF) is an organic compound belonging to the class of furans, specifically a methyl ketone and an aromatic ketone. While its natural occurrence has been identified in various organisms like Cinnamomum kotoense and Coffea arabica [, ], its potential applications in scientific research are still under exploration. Here's a glimpse into the ongoing research areas involving 2-AMF:

Food Science and Flavor Research

2-AMF contributes to the characteristic aroma profile of coffee, exhibiting a strong, nutty, hay-coumarin odor []. Researchers are investigating its role in the formation of coffee flavor alongside other volatile compounds []. Understanding the interaction and contribution of 2-AMF to the overall coffee aroma profile could be useful in developing new coffee roasting techniques or creating artificial coffee flavors.

Biological Activity Exploration

Preliminary studies suggest that 2-AMF might possess some biological activities. Research has been conducted to explore its potential antifungal and antibacterial properties []. However, further investigation is needed to confirm these findings and understand the underlying mechanisms of action.

Organic Synthesis and Material Science

2-AMF's chemical structure presents interesting possibilities for organic synthesis. Researchers are exploring its potential as a starting material for the synthesis of more complex molecules with desired properties []. Additionally, the aromatic nature of the furan ring and the presence of a ketone functional group could make 2-AMF a candidate for further research in material science applications.

2-Acetyl-5-methylfuran is an organic compound characterized by the chemical formula C7H8O2C_7H_8O_2 and a molecular weight of approximately 124.14 g/mol. It appears as a yellow-orange liquid with a boiling point of 100 °C at reduced pressure (33 hPa) and is recognized for its distinctive furan structure, which includes acetyl and methyl substituents at the 2- and 5-positions, respectively . This compound belongs to the class of furans, which are five-membered aromatic compounds containing oxygen.

There is currently no scientific research readily available on the specific mechanism of action of 2-Acetyl-5-methylfuran in biological systems.

Future Research Directions

  • Further research could explore the natural occurrence of 2-Acetyl-5-methylfuran in food sources.
  • Investigations into its potential biological activities or interactions with other molecules would be valuable.
  • Safety assessments to establish handling guidelines would be beneficial.

The chemical behavior of 2-acetyl-5-methylfuran is significant in various organic reactions. Notably, it undergoes bromination, where it reacts with bromine or N-bromosuccinimide to form brominated derivatives. This reaction highlights its reactivity due to the presence of both the acetyl and furan moieties . Additionally, it can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methyl group, which enhances the reactivity of the furan ring.

Research indicates that 2-acetyl-5-methylfuran exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may contribute to its utility in food preservation and health applications. Furthermore, some studies suggest that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological exploration .

Synthesis of 2-acetyl-5-methylfuran can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of 5-methylfuran using acetyl chloride in the presence of a Lewis acid catalyst.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving furan derivatives and acetylating agents.
  • Thermal Reactions: Some synthetic routes utilize thermal reactions involving glucose and amino acids, leading to the formation of various furan derivatives including 2-acetyl-5-methylfuran .

2-Acetyl-5-methylfuran finds applications across various fields:

  • Flavoring Agent: It is utilized in the food industry for its pleasant aroma and flavor profile.
  • Fragrance: The compound is also used in perfumery due to its distinctive scent.
  • Research Chemical: As a synthesis intermediate, it plays a role in organic synthesis and material science .

Interaction studies involving 2-acetyl-5-methylfuran have primarily focused on its reactivity with other chemical species. For instance, its interactions with electrophiles during bromination have been documented. Additionally, studies exploring its antioxidant capacity suggest potential interactions with free radicals, contributing to its biological activity .

Several compounds share structural similarities with 2-acetyl-5-methylfuran. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
2-AcetylfuranC6H6O2C_6H_6O_2Lacks methyl group; simpler structure than 2-acetyl-5-methylfuran.
5-MethylfuranC5H6OC_5H_6ODoes not contain an acetyl group; only one substituent.
3-Acetyl-4-methylfuranC7H8O2C_7H_8O_2Similar formula but different substitution pattern; potential differences in reactivity and properties.

The uniqueness of 2-acetyl-5-methylfuran lies in its specific arrangement of substituents, which influences its chemical reactivity and biological activity compared to these similar compounds. Its dual functionality as both a flavoring agent and a research chemical further distinguishes it within this category .

Physical Description

Colourless liquid; Strong, nutty aroma

XLogP3

1.4

Density

d204 1.07
1.066-1.072 (20°)

UNII

IY49408H2O

GHS Hazard Statements

Aggregated GHS information provided by 1590 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1193-79-9

Wikipedia

2-acetyl-5-methylfuran

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

Explore Compound Types